molecular formula C27H30N2O7S2 B1674876 Sulforhodamine B CAS No. 2609-88-3

Sulforhodamine B

Cat. No.: B1674876
CAS No.: 2609-88-3
M. Wt: 558.7 g/mol
InChI Key: IOOMXAQUNPWDLL-UHFFFAOYSA-N
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Description

Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C27H30N2O7S2. It is widely used in various scientific fields due to its water solubility and strong fluorescence properties. The dye is particularly known for its applications in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .

Mechanism of Action

Target of Action

Sulforhodamine B (SRB), also known as Lissamine rhodamine B, primarily targets cellular proteins . It binds electrostatically and pH-dependently to protein basic amino acid residues . This interaction is particularly significant in the context of cell proliferation studies, where SRB is used as a marker .

Mode of Action

SRB’s mode of action is based on its ability to bind to protein basic amino acid residues of trichloroacetic acid-fixed cells . Under mild acidic conditions, SRB binds to these residues, and under mild basic conditions, it can be extracted from cells and solubilized for measurement . This property allows SRB to be used as a proxy for cell mass, which can then be extrapolated to measure cell proliferation .

Biochemical Pathways

Instead, it serves as a polar tracer that can be used for investigating neuronal morphology, preparing fluorescent liposomes, and studying cell-cell communications . It is also used in the study of phagosome-lysosome uptake and fusion .

Result of Action

The primary result of SRB’s action is the quantification of cellular proteins, which serves as an indicator of cell proliferation . The amount of bound dye can be used as a proxy for cell mass, allowing researchers to measure cell proliferation . This makes SRB a valuable tool in cytotoxicity screening .

Action Environment

The action of SRB is influenced by the pH of its environment. Its binding to protein basic amino acid residues is pH-dependent, occurring under mild acidic conditions . Therefore, the efficacy and stability of SRB are likely to be influenced by the pH and aqueous environment in which it is used .

Biochemical Analysis

Biochemical Properties

Sulforhodamine B has the ability to bind electrostatically and pH-dependent on protein basic amino acid residues . It binds to proteins under mild acidic conditions and can be extracted from cells under mild basic conditions . This property allows it to be used in various biochemical reactions, particularly in the quantification of cellular proteins .

Cellular Effects

It binds stoichiometrically to proteins under mild acidic conditions and can be extracted using basic conditions, thus the amount of bound dye can be used as a proxy for cell mass, which can then be extrapolated to measure cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound is based on its ability to bind to protein basic amino acid residues of trichloroacetic acid-fixed cells . Under mild acidic conditions, this compound binds to these residues. It can be quantitatively extracted from cells and solubilized for optical density measurement by weak bases such as Tris base .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The SRB assay possesses a colorimetric end point and is nondestructive and indefinitely stable . This makes it suitable for long-term studies of cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, the compound’s use in cytotoxicity assays suggests that its effects would likely vary with dosage. Higher concentrations may lead to increased binding to cellular proteins, potentially influencing cell proliferation measurements .

Metabolic Pathways

Its ability to bind to protein basic amino acid residues could potentially affect protein function and thus influence various metabolic pathways .

Transport and Distribution

This compound is a water-soluble compound , suggesting it could be readily transported and distributed within cells and tissues

Subcellular Localization

Given its use as a membrane-impermeable polar tracer , it is likely that it remains largely extracellular or within the cytoplasm, rather than being localized to specific subcellular compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3-diethylaminophenol with phthalic anhydride, followed by sulfonation. The reaction conditions typically involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonated product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the dye in its pure form.

Chemical Reactions Analysis

Types of Reactions: Sulforhodamine B primarily undergoes substitution reactions due to the presence of reactive sulfonic acid groups. These groups can participate in various chemical reactions, including nucleophilic substitution and electrophilic substitution.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used to introduce electrophilic groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of sulfonate esters, while electrophilic substitution can introduce nitro or sulfonic groups into the molecule.

Scientific Research Applications

Sulforhodamine B has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.

    Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.

    Eosin Y: A fluorescent dye used in histology and cytology with distinct staining properties.

Uniqueness of Sulforhodamine B: this compound is unique due to its high water solubility and strong fluorescence, which make it particularly suitable for applications in aqueous environments. Additionally, its ability to bind to proteins in a pH-dependent manner provides a versatile tool for various biological and chemical assays .

Properties

CAS No.

2609-88-3

Molecular Formula

C27H30N2O7S2

Molecular Weight

558.7 g/mol

IUPAC Name

4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate;hydron

InChI

InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)

InChI Key

IOOMXAQUNPWDLL-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-]

Canonical SMILES

[H+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-]

Appearance

Solid powder

Key on ui other cas no.

2609-88-3
3520-42-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

3520-42-1 (hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid Red
acid red, isoxanthene
C.I. 45100
C.I. acid red 52
caries check
erio acid red
kiton red S
lissamine rhodamine B
lissamine rhodamine B, sodium salt
R-106
sulforhodamine B
sulforodamine B
sulphorhodamine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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